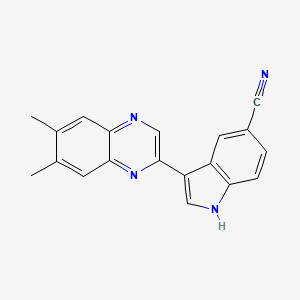

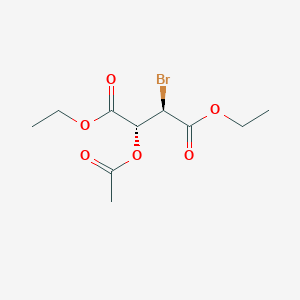

![molecular formula C17H16ClNO3 B1402841 4-[{[氯(苯基)乙酰]氨基}苯甲酸乙酯 CAS No. 1365962-29-3](/img/structure/B1402841.png)

4-[{[氯(苯基)乙酰]氨基}苯甲酸乙酯

描述

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate (abbreviated as E4CPAAB) is an organic compound with a wide range of applications in scientific research. E4CPAAB is a compound of particular interest due to its unique properties, which make it suitable for a variety of laboratory experiments.

科学研究应用

合成和表征新的喹唑啉作为潜在的抗菌剂

已经合成 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯 1,并测试了其对各种细菌和真菌物种的抗菌活性。该化合物及其衍生物在抑制大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、化脓性葡萄球菌、白色念珠菌、黑曲霉和棒曲霉等生物的生长方面显示出有希望的结果 (Desai, Shihora,和 Moradia,2007)。

合成和研究新型一氧化氮供体杂合药物的抗炎活性

一项研究合成并评估了一组化合物,包括 4-乙酰氨基苯基-2-[{2-(硝氧基)乙基}(苯基)氨基]苯甲酸乙酯,以了解其抗炎和镇痛潜力。这些化合物表现出不同程度的有效性,与标准药物双氯芬酸相比,一些化合物显示出有效的抗炎或镇痛活性 (Chandak, Bansode, Murumkar, Shinde,和 Bothara,2012)。

罗多球菌 D310-1 生物降解氯磺隆乙酯和相关的降解途径

氯磺隆乙酯是一种长期残留除草剂,已经研究了罗多球菌 D310-1 细菌对其的生物降解。该研究揭示了各种生物降解产物并提出了潜在的降解途径,证明了微生物将氯磺隆乙酯转化为危害较小化合物的 ability (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu,和 Lan,2016)。

乙基-4-{反式-4-[((2S)-2-羟基-3-{4-羟基-3-[(甲磺酰基)氨基]-苯氧基}丙基)氨基]环己基}苯甲酸盐的体外和体内药理学表征

该化合物被描述为一种有效且选择性的 β3-肾上腺素受体激动剂,显示出治疗早产的潜力。该研究强调了其在抑制人子宫肌条自发收缩方面的功效,以及其在体内的有希望的药理学特征,而对心率或血压没有显着影响 (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy,和 Bardou,2007)。

作用机制

Target of Action

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate primarily targets the enzyme biotin carboxylase (BC), which plays a crucial role in the first half reaction of Acetyl-CoA Carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis pathway, making BC an important target for Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate.

Mode of Action

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate interacts with its target, biotin carboxylase, via an atypical mechanism . It binds in the biotin binding site in the presence of ADP . This interaction inhibits the normal functioning of biotin carboxylase, thereby affecting the overall fatty acid synthesis pathway.

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate is the fatty acid synthesis pathway. By inhibiting biotin carboxylase, the compound disrupts the production of malonyl-CoA from acetyl-CoA, a critical step in fatty acid synthesis . This disruption can have downstream effects on lipid metabolism and energy production within the cell.

Result of Action

The molecular and cellular effects of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate’s action primarily involve the disruption of fatty acid synthesis. By inhibiting biotin carboxylase, the compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby reducing the availability of malonyl-CoA for fatty acid synthesis . This can lead to a decrease in the production of fatty acids and related lipids, potentially affecting cell membrane integrity and function.

生化分析

Biochemical Properties

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can modulate neurotransmitter levels, potentially affecting nerve signal transmission. Additionally, it interacts with proteins involved in inflammatory responses, thereby influencing cellular signaling pathways and immune responses .

Cellular Effects

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate has been shown to affect various types of cells and cellular processes. In neuronal cells, it can alter cell signaling pathways by modulating the activity of neurotransmitters, leading to changes in synaptic transmission and neuronal communication . In immune cells, this compound can influence gene expression related to inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . Furthermore, Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can interact with transcription factors involved in gene expression, modulating the transcription of genes related to inflammation and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression patterns . These temporal effects are important for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate vary with different dosages in animal models. At low doses, this compound can enhance cognitive function by modulating neurotransmitter levels and improving synaptic plasticity . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive inhibition of acetylcholinesterase and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .

Metabolic Pathways

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate in vivo.

属性

IUPAC Name |

ethyl 4-[(2-chloro-2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-8-10-14(11-9-13)19-16(20)15(18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLKGKFVPWBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402762.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)

![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)

![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)

![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)

![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)

![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)